3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol
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Overview
Description
“3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of new 3-methylphosphonylated triazolopyridines were synthesized through a catalyst-free 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, “3-methyl [1,2,4]triazolo [4,3-a]pyridin-8-amine” has a molecular weight of 148.17 and its InChI Code is 1S/C7H8N4/c1-5-9-10-7-6 (8)3-2-4-11 (5)7/h2-4H,8H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the synthesis of 3- (trifluoromethyl)-1,2,4-triazolo [4,3- a ]pyrazine as the key scaffold has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, “3-methyl [1,2,4]triazolo [4,3-a]pyridin-8-amine” is a solid at room temperature .Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds have been reported . For instance, “3-methyl [1,2,4]triazolo [4,3-a]pyridin-8-amine” has a safety information MSDS . Another compound, “3- (trifluoromethyl)-1,2,4-triazolo [4,3- a ]pyrazine”, is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves the reaction of 3-amino-5-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-chloro-5-methylpyridine-2-carbonyl chloride. This intermediate is then reacted with sodium azide to form 3-azido-5-methylpyridine-2-carbonyl chloride. The final step involves the reaction of this intermediate with sodium hydroxide to form the desired product.", "Starting Materials": [ "3-amino-5-methylpyridine-2-carboxylic acid", "thionyl chloride", "sodium azide", "sodium hydroxide" ], "Reaction": [ "Step 1: React 3-amino-5-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-chloro-5-methylpyridine-2-carbonyl chloride.", "Step 2: React 3-chloro-5-methylpyridine-2-carbonyl chloride with sodium azide to form 3-azido-5-methylpyridine-2-carbonyl chloride.", "Step 3: React 3-azido-5-methylpyridine-2-carbonyl chloride with sodium hydroxide to form 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol." ] } | |
CAS RN |
1891274-21-7 |
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
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